![molecular formula C16H16N4O3S2 B2381788 N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893331-72-1](/img/structure/B2381788.png)
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C21H20N4O3S2 . It has a molecular weight of 440.539 .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide derivatives have been explored for their role as carbonic anhydrase inhibitors. Research conducted by Ilies et al. (2003) highlights the inhibition of tumor-associated isozyme IX by halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, suggesting potential applications as antitumor agents due to their inhibition profile, which is distinctly different from physiologically relevant isozymes (Ilies et al., 2003).
Synthesis and Structural Development
The synthesis of thiadiazole derivatives, including those incorporating cyclopropyl groups, has been documented, providing a foundation for developing compounds with potential biological activities. For example, Nötzel et al. (2001) described a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives, which can be hydrolyzed to produce amino acids, demonstrating versatile synthetic pathways for creating biologically active molecules (Nötzel et al., 2001).
Antimicrobial and Antifungal Activity
Compounds with a thiadiazole backbone have shown significant antimicrobial and antifungal properties. Sych et al. (2019) investigated derivatives of 1,3,4-thiadiazoles for their antimicrobial and antifungal activities, identifying compounds with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research underscores the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Antiproliferative Agents
The exploration of sulfonamide derivatives, including those related to the thiadiazole family, has extended into the development of antiproliferative agents. El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives demonstrating effective antimicrobial and antiproliferative activities, highlighting the versatility of sulfonamide-based compounds in therapeutic applications (El-Gilil, 2019).
Antiviral Activity
Moreover, the antiviral potential of thiadiazole sulfonamides has been explored. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited anti-tobacco mosaic virus activity, suggesting their potential as antiviral agents (Chen et al., 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may function as an inhibitor or activator of its target, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the target is identified, it will be possible to map out the biochemical pathways involved .
Pharmacokinetics
The compound’s solubility and permeability can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will become clearer once the target and mode of action are identified .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-9(21)10-4-6-12(7-5-10)17-13(22)8-24-16-20-19-15(25-16)18-14(23)11-2-3-11/h4-7,11H,2-3,8H2,1H3,(H,17,22)(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNKZPOQTKDWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

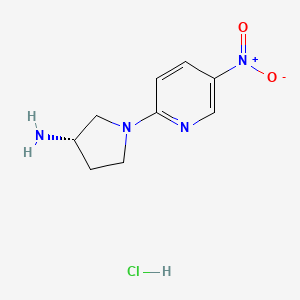
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
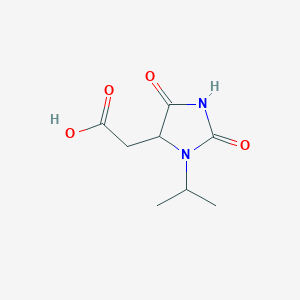
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)
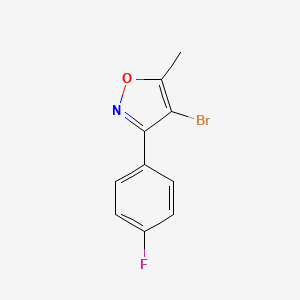
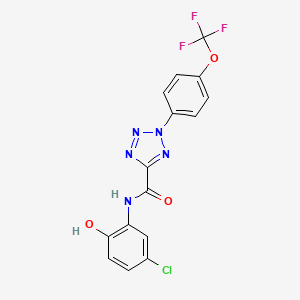

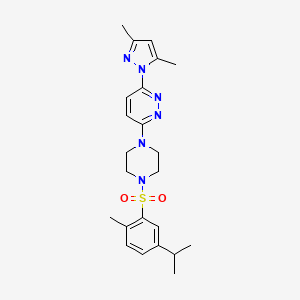
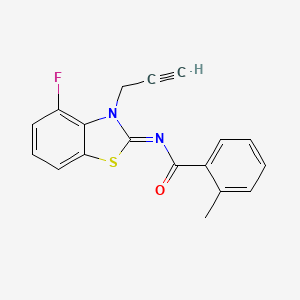
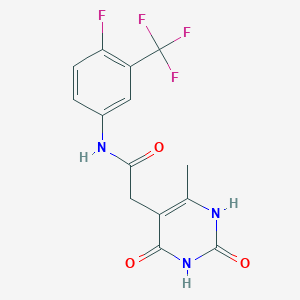
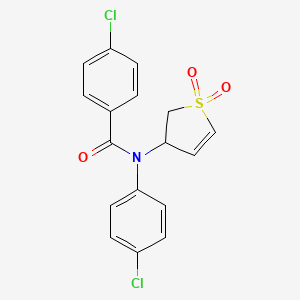

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)